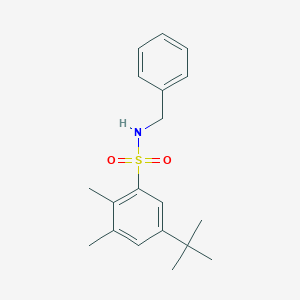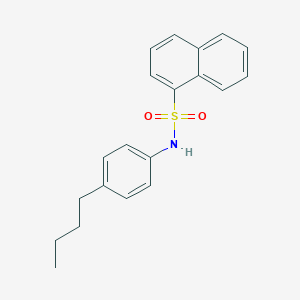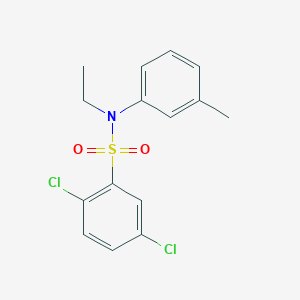
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Br-NAB or simply NAB and is a derivative of the naphthalene molecule. In
Mecanismo De Acción
The mechanism of action of NAB involves the inhibition of the NF-κB pathway, which is responsible for regulating the expression of genes involved in inflammation and cell survival. NAB inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines and an increase in apoptosis.
Biochemical and Physiological Effects:
NAB has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, NAB has been shown to have antioxidant properties, which can help protect cells from oxidative damage. NAB has also been shown to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NAB in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation of using NAB is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on NAB. One direction is the exploration of its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of NAB for various applications.
Conclusion:
In conclusion, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is a promising compound with various scientific research applications. Its anti-cancer, anti-inflammatory, antioxidant, and anti-microbial properties make it a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action and potential applications of NAB.
Métodos De Síntesis
The synthesis of NAB involves the reaction of 3-bromo-4-hydroxy-1-naphthaldehyde with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
NAB has various scientific research applications, including its potential use as an anti-cancer agent. Studies have shown that NAB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NAB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C19H16BrNO3S |
|---|---|
Peso molecular |
418.3 g/mol |
Nombre IUPAC |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16BrNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
Clave InChI |
FUFHIOZSSUPTSS-FXBPSFAMSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
SMILES canónico |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)

![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)